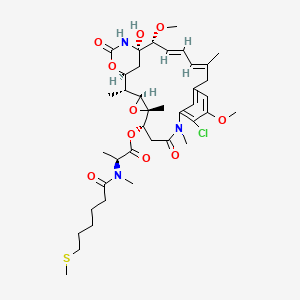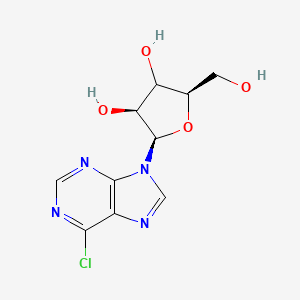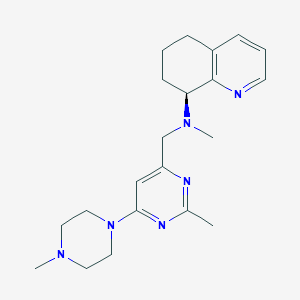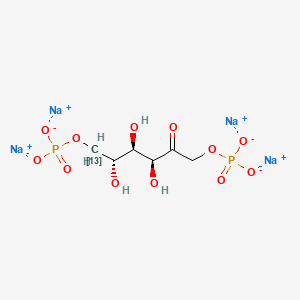
Fosfructose-6-13C (sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fosfructose-6-13C (sodium) is a compound that is isotopically labeled with carbon-13. It is a derivative of fosfructose, a phosphorylated form of fructose. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fosfructose-6-13C (sodium) is synthesized by incorporating carbon-13 into the fosfructose molecule. The synthesis involves the use of stable heavy isotopes of carbon, which are incorporated into the molecule through various chemical reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of isotopically labeled precursors and controlled reaction environments to ensure the incorporation of carbon-13 .
Industrial Production Methods
Industrial production of fosfructose-6-13C (sodium) involves large-scale synthesis using isotopically labeled carbon sources. The process typically includes the use of advanced chemical synthesis techniques and purification methods to obtain high-purity fosfructose-6-13C (sodium). The production process is carefully monitored to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Fosfructose-6-13C (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: Reduction reactions can convert fosfructose-6-13C (sodium) into other derivatives.
Substitution: Substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of fosfructose-6-13C (sodium) include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from the reactions of fosfructose-6-13C (sodium) depend on the specific reaction type and conditions. For example, oxidation reactions may produce different phosphorylated derivatives, while reduction reactions may yield simpler sugar molecules .
Aplicaciones Científicas De Investigación
Fosfructose-6-13C (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways.
Biology: Employed in studies of cellular metabolism and energy production, particularly in understanding glycolysis and other metabolic processes.
Mecanismo De Acción
Fosfructose-6-13C (sodium) exerts its effects by stimulating anaerobic glycolysis, a metabolic pathway that generates adenosine triphosphate under ischemic conditions. This process helps improve cellular energy production and protect cells from damage. The molecular targets and pathways involved include key enzymes in the glycolytic pathway, such as phosphofructokinase and aldolase .
Comparación Con Compuestos Similares
Similar Compounds
Fosfructose trisodium: Another phosphorylated form of fructose used in similar research applications.
Fructose-1,6-bisphosphate: A related compound involved in glycolysis and studied for its metabolic effects.
Uniqueness
Fosfructose-6-13C (sodium) is unique due to its isotopic labeling with carbon-13, which allows for precise tracking and analysis in metabolic studies. This labeling provides valuable insights into the biochemical pathways and transformations of carbon atoms, making it a powerful tool in scientific research .
Propiedades
Fórmula molecular |
C6H10Na4O12P2 |
|---|---|
Peso molecular |
429.04 g/mol |
Nombre IUPAC |
tetrasodium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxy(113C)hexyl] phosphate |
InChI |
InChI=1S/C6H14O12P2.4Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;/q;4*+1/p-4/t3-,5-,6-;;;;/m1..../s1/i1+1;;;; |
Clave InChI |
MVVGIYXOFMNDCF-JVKUUDOESA-J |
SMILES isomérico |
C(C(=O)[C@H]([C@@H]([C@@H]([13CH2]OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


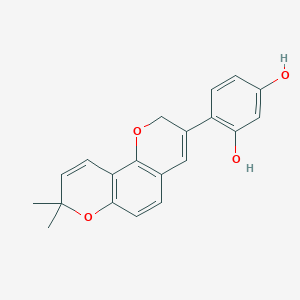
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] phosphate](/img/structure/B12402849.png)
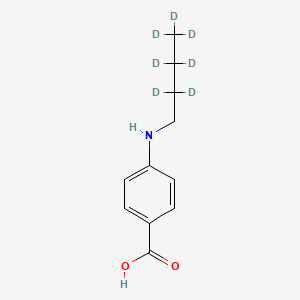






![2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuterio(113C)methyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid](/img/structure/B12402904.png)
![3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol](/img/structure/B12402917.png)
